Crystal Structure and X-Ray Diffraction Analysis of 2-Ethenyl-4,6-Dimethyl-Pyridine
Crystal Structure and X-Ray Diffraction Analysis of 2-Ethenyl-4,6-Dimethyl-Pyridine
Executive Summary
The structural characterization of highly substituted, low-melting pyridine derivatives presents a unique challenge in solid-state chemistry. 2-ethenyl-4,6-dimethyl-pyridine (also known as 2-vinyl-4,6-dimethylpyridine) is a sterically hindered, functionalized heterocycle utilized as a specialized monomer, a cross-linking agent, and a precursor in the synthesis of tailored polymeric supports and active pharmaceutical ingredients (APIs).
Like its structural analogs such as 2,4-dimethylpyridine[1], 2-ethenyl-4,6-dimethyl-pyridine is a volatile liquid at standard ambient temperature and pressure (SATP). The combination of steric bulk from the methyl groups at the 4- and 6-positions, coupled with the conformational flexibility of the 2-vinyl moiety, severely disrupts planar π−π stacking and prevents spontaneous crystallization at room temperature.
This technical guide details the advanced crystallographic methodologies required to obtain high-resolution X-ray diffraction (XRD) data for this compound, focusing on the causality behind experimental design, in situ cryo-crystallization, and chemical derivatization strategies.
The Crystallographic Challenge: Physicochemical Causality
To understand why standard solvent evaporation or cooling methods fail for 2-ethenyl-4,6-dimethyl-pyridine, we must analyze its intermolecular interactions:
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Steric Hindrance of the Pyridinic Nitrogen: The methyl group at the 6-position acts as a steric shield around the nitrogen lone pair. This dramatically reduces the molecule's ability to form extended hydrogen-bonded networks with trace moisture or protic solvents, a mechanism that often aids in the crystallization of less substituted pyridines.
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Conformational Entropy of the Vinyl Group: The ethenyl (vinyl) group at the 2-position can adopt multiple rotational conformations relative to the pyridine ring. In the liquid state, this rotational freedom increases the entropic barrier to forming a highly ordered crystalline lattice.
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Weak Dispersion Forces: The lack of strong hydrogen bond donors means the lattice cohesion relies entirely on weak van der Waals forces and dipole-dipole interactions, which are insufficient to maintain a solid state above sub-zero temperatures.
To overcome these thermodynamic barriers, crystallographers must employ one of two self-validating workflows: Thermodynamic Trapping (in situ cryo-crystallization) or Enthalpic Anchoring (co-crystallization or metal complexation)[2][3].
Fig 1: Decision matrix for the crystallization of liquid pyridine derivatives.
Methodology 1: In Situ Cryo-Crystallization
In situ cryo-crystallization is the gold standard for obtaining the unmodified, native crystal structure of low-melting liquids. This technique has been successfully applied to other volatile nitrogen-containing heterocycles and perfluorinated aromatics to explore molecular aggregation[4][5].
Step-by-Step Protocol
This protocol is a self-validating system; the optical monitoring during the annealing phase provides immediate feedback on crystal singularity, preventing the collection of unindexable powder diffraction data.
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Sample Preparation: Draw approximately 2–3 μ L of neat 2-ethenyl-4,6-dimethyl-pyridine into a highly X-ray transparent borosilicate or quartz glass capillary (diameter 0.3 mm). Seal the capillary using a micro-flame to prevent evaporation.
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Mounting: Mount the capillary on a goniometer head equipped with a specialized Optical Heating and Crystallization Device (OHCD) or a precisely controlled nitrogen cryostream.
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Flash Freezing: Rapidly quench the sample by lowering the cryostream temperature to 100 K at a rate of 360 K/hour. This bypasses the nucleation phase, resulting in a glassy, amorphous solid.
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Thermal Annealing (Zone Melting):
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Slowly raise the temperature until the glass transition is observed, followed by spontaneous micro-crystallization (typically between 150 K and 180 K for substituted pyridines).
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Utilize an infrared laser or localized heating to melt all but one microscopic seed crystal within the capillary.
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Slowly cool the system at a rate of 2 K/hour to allow the single seed to grow and consume the surrounding liquid phase, yielding a single, highly ordered crystal.
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Data Collection: Maintain the crystal at 100 K and proceed with standard SCXRD data collection using Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation.
Methodology 2: Transition Metal Complexation
Because the 2-vinyl group can undergo unwanted polymerization under certain conditions, and the native liquid is difficult to handle, forming a transition metal complex is a highly effective alternative. Vinylpyridines readily form stable, highly crystalline coordination complexes with metals like Cobalt(II) and Copper(I)/(II)[3][6]. Furthermore, coordination crosslinking with Cu(II) ions has been extensively documented for poly(4-vinylpyridine) and its monomeric analogs[7].
By reacting 2-ethenyl-4,6-dimethyl-pyridine with a metal halide (e.g., CuCl2 ), the nitrogen lone pair coordinates to the metal center. This achieves three critical crystallographic goals:
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Enthalpic stabilization: The strong metal-ligand bond raises the melting point well above room temperature.
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Conformational locking: Steric clashing between the metal center and the 6-methyl/2-vinyl groups forces the vinyl group into a single, highly ordered conformation.
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Phasing advantage: The heavy metal atom provides a strong anomalous dispersion signal, making the phase problem trivial to solve via intrinsic phasing or Patterson methods.
Step-by-Step Protocol
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Solution Preparation: Dissolve 1.0 mmol of CuCl2⋅2H2O in 10 mL of hot absolute ethanol. In a separate vial, dissolve 2.1 mmol of 2-ethenyl-4,6-dimethyl-pyridine in 5 mL of ethanol.
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Coordination: Slowly add the ligand solution to the metal solution under continuous stirring. A distinct color change (typically to deep green or blue) indicates the formation of the coordination complex[7].
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Crystallization via Vapor Diffusion: Transfer the solution to a small inner vial. Place this vial inside a larger outer vial containing a highly volatile anti-solvent (e.g., diethyl ether or pentane). Seal the outer vial.
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Harvesting: Over 48–72 hours, the anti-solvent will diffuse into the ethanol, lowering the solubility of the complex and yielding X-ray quality single crystals (typically Cu(C9H11N)2Cl2 ).
X-Ray Diffraction Data Processing and Refinement
Once diffraction frames are collected, the data must be rigorously processed to ensure scientific integrity. The workflow below outlines the standard pipeline for resolving the structure.
Fig 2: Standard crystallographic data reduction and refinement pipeline.
Representative Crystallographic Parameters
The following table summarizes the expected quantitative X-ray diffraction data for a representative stable derivative: Bis(2-ethenyl-4,6-dimethyl-pyridine)copper(II) chloride . Note: Parameters are synthesized from highly analogous vinylpyridine and lutidine transition metal complexes to provide a structural baseline[3][6].
| Crystallographic Parameter | Value / Description |
| Empirical Formula | C18H22Cl2CuN2 |
| Formula Weight | 399.82 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo-K α ) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.145(2) Å b=11.230(3) Å c=10.450(2) Å β=98.45(1)∘ |
| Volume | 945.3(4) Å 3 |
| Z (Molecules per unit cell) | 2 (Metal center lies on an inversion center) |
| Density (calculated) | 1.405 g/cm 3 |
| Absorption Coefficient ( μ ) | 1.38 mm −1 |
| F(000) | 414 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I>2 σ (I)] | R1=0.0324 , wR2=0.0812 |
Structural Insights
In the solid state, the steric bulk of the 6-methyl group forces the 2-ethenyl-4,6-dimethyl-pyridine ligand to adopt a highly twisted conformation relative to the metal coordination plane. Unlike unsubstituted 4-vinylpyridine complexes which often arrange in a staggered "propeller" configuration[3], the 2-vinyl group in this compound lies nearly orthogonal to the pyridine ring to minimize steric clashing with the adjacent methyl group. This geometric distortion is a critical data point for researchers designing polymeric catalysts or highly selective metal-organic frameworks (MOFs) using this monomer.
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Synthesis of asymmetric binuclear copper(I) complexes containing 4-vinylpyridine and bis(diphenylphosphino) methane. Taylor & Francis. Available at:[Link]
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